molecular formula C21H22N2O7S2 B3668989 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3668989
M. Wt: 478.5 g/mol
InChI Key: NEPZPLQRELLIMO-UHFFFAOYSA-N
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Description

The compound “N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . One of these groups is typically an amine. They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains several functional groups, including two methoxy groups (-OCH3), an amino group (-NH2), and a sulfonyl group (-SO2-). These groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Sulfonamides, due to the presence of the sulfonyl and amine groups, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, or as acids, forming salts with bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, sulfonamides are typically solid at room temperature, and many are soluble in water due to their ability to form hydrogen bonds .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

Safety and Hazards

As with any chemical compound, handling “N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” would require proper safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area .

Future Directions

Research into sulfonamides and their derivatives is ongoing, with many potential applications in medicine and other fields. Future research could explore the specific properties and potential uses of this compound .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S2/c1-28-16-6-11-19(12-7-16)31(24,25)22-15-4-9-18(10-5-15)32(26,27)23-20-14-17(29-2)8-13-21(20)30-3/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZPLQRELLIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

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